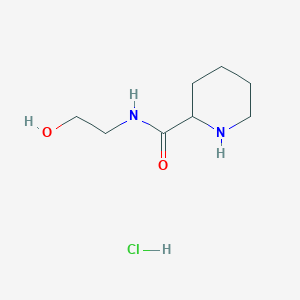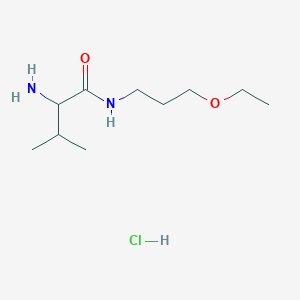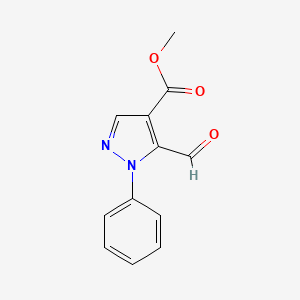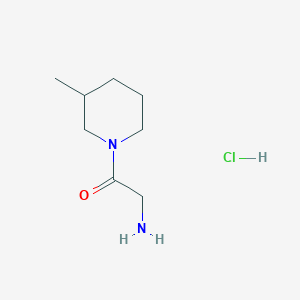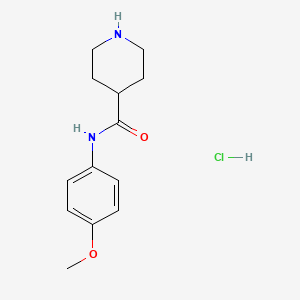
N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride
概要
説明
N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidinecarboxamides It is characterized by the presence of a methoxyphenyl group attached to a piperidine ring, which is further connected to a carboxamide group
科学的研究の応用
N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary targets of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, such as triple-negative breast cancer .
Mode of Action
N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . This inhibition can lead to a decrease in cancer cell proliferation and an increase in cancer cell death .
Biochemical Pathways
The compound affects the EGFR and VEGFR-2 pathways, which are involved in cell proliferation and survival . By inhibiting these receptors, the compound can disrupt these pathways and lead to the death of cancer cells .
Pharmacokinetics
It has been reported that similar compounds have good absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties can impact the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of cancer cell death . This can lead to a decrease in tumor size and potentially the eradication of the cancer .
Action Environment
The action of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the compound. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s efficacy .
生化学分析
Biochemical Properties
N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function . Additionally, it interacts with serotonin receptors, influencing neurotransmitter release and uptake
Cellular Effects
N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving NMDA and serotonin receptors . This compound can modulate gene expression, leading to changes in the production of proteins involved in neurotransmission and synaptic plasticity . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization . These effects highlight the potential of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride in modulating cellular functions and treating metabolic disorders.
Molecular Mechanism
The molecular mechanism of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride involves its binding interactions with specific biomolecules. It acts as an antagonist of the NMDA receptor, inhibiting its activity and reducing excitotoxicity . This inhibition can protect neurons from damage caused by excessive glutamate release. Additionally, N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride modulates serotonin receptor activity, leading to changes in neurotransmitter release and uptake . These molecular interactions contribute to its potential therapeutic effects in neurological and psychiatric disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can maintain its efficacy in modulating cellular functions and signaling pathways
Dosage Effects in Animal Models
The effects of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to enhance cognitive function and reduce anxiety-like behaviors . At higher doses, it can induce adverse effects such as sedation and motor impairment . These findings suggest that careful dosage optimization is necessary to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes catalyze the oxidation and conjugation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential drug interactions.
Transport and Distribution
The transport and distribution of N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various organs, including the liver, kidneys, and lungs . The localization and accumulation of this compound in different tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
N-(4-Methoxyphenyl)-4-piperidinecarboxamide hydrochloride exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This subcellular distribution is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 4-methoxyaniline with piperidine-4-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-4-piperidinecarboxamide.
Reduction: Formation of N-(4-Methoxyphenyl)-4-piperidinecarboxamide amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- N-(4-Methoxyphenyl)-4-piperidinecarboxamide
- N-(4-Methoxyphenyl)-4-piperidinecarboxamide methyl ester
- N-(4-Methoxyphenyl)-4-piperidinecarboxamide ethyl ester
Uniqueness
N-(4-methoxyphenyl)piperidine-4-carboxamide hydrochloride is unique due to its specific structural features, such as the presence of a methoxy group and a piperidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(4-methoxyphenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQKZQHIPPZUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


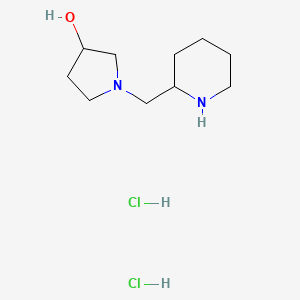
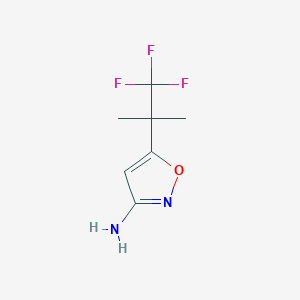
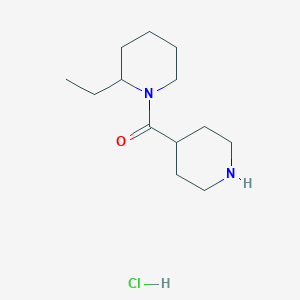
![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)
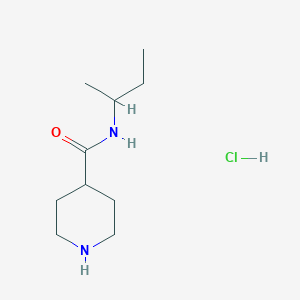

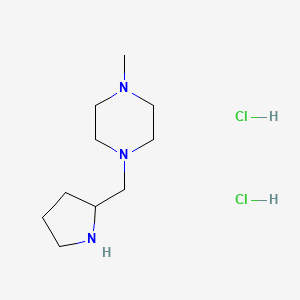
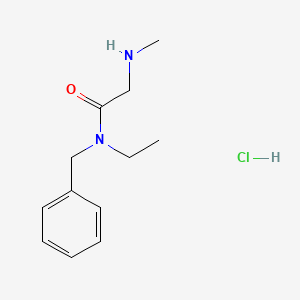
![Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B1398390.png)
